4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H3BrF2O. This compound is characterized by the presence of bromine, ethynyl, and difluorobenzaldehyde groups, making it a versatile intermediate in organic synthesis. It is commonly used in the pharmaceutical and chemical industries for the development of various chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) at low temperatures (0-5°C) to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and ethynyl groups can participate in substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 4-Bromo-5-ethynyl-2,3-difluorobenzoic acid.
Reduction: 4-Bromo-5-ethynyl-2,3-difluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The presence of bromine and ethynyl groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2,3-difluorobenzaldehyde
- 4-Bromo-3,5-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzaldehyde
Comparison: 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic applications where specific reactivity is required .
Eigenschaften
Molekularformel |
C9H3BrF2O |
---|---|
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
4-bromo-5-ethynyl-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C9H3BrF2O/c1-2-5-3-6(4-13)8(11)9(12)7(5)10/h1,3-4H |
InChI-Schlüssel |
HPMIMJIVIURRHB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=C(C(=C1)C=O)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.